Resistance Mutation Coverage: Boditrectinib Oxalate Retains Activity Against TRK Mutations That Confer Resistance to First-Generation Inhibitors
Boditrectinib oxalate is reported to inhibit not only wild-type pan-TRK (TRKA, TRKB, TRKC) but also clinically significant resistance mutations [1] . In contrast, first-generation TRK inhibitors larotrectinib and entrectinib exhibit markedly reduced potency against common solvent-front resistance mutations. For example, larotrectinib shows IC50 values of 23.5 ± 8.6 nM (TRKA WT) and 36.5 ± 20.8 nM (TRKB WT) but loses activity against certain acquired mutations; entrectinib, while more potent against wild-type TRK (IC50 0.30 ± 0.10 nM for TRKA WT), demonstrates cross-resistance profiles that limit long-term efficacy [2]. Boditrectinib oxalate was designed as a second-generation agent to overcome these specific resistance mechanisms, though precise IC50 values against individual mutations remain proprietary or unpublished.
| Evidence Dimension | Activity against TRK resistance mutations |
|---|---|
| Target Compound Data | Retains inhibitory activity against TRK resistance mutations (design reported) [1] |
| Comparator Or Baseline | Larotrectinib: IC50 TRKA WT = 23.5 ± 8.6 nM, reduced activity against solvent-front mutations; Entrectinib: IC50 TRKA WT = 0.30 ± 0.10 nM, cross-resistance reported [2] |
| Quantified Difference | Quantitative IC50 values for boditrectinib against resistance mutations not publicly disclosed; differentiation based on explicit second-generation design intent and reported resistance-overcoming activity. |
| Conditions | Biochemical kinase inhibition assays; cell-based models of acquired TRK inhibitor resistance. |
Why This Matters
For researchers modeling acquired resistance to TRK inhibitors, substituting boditrectinib with first-generation agents will not replicate the resistance-overcoming phenotype, leading to erroneous conclusions about therapeutic durability.
- [1] Boditrectinib Ligand Page. IUPHAR/BPS Guide to Pharmacology. Ligand ID: 12368. View Source
- [2] Table 1. Comparison of IC50 values of TRK inhibitors against wild-type and mutant TRK. PMC / AACR. Data adapted from multiple published studies. View Source
